2-(3-methyl-1-benzofuran-5-yl)acetic acid
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Overview
Description
2-(3-methyl-1-benzofuran-5-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methyl group at the 3-position and an acetic acid moiety at the 5-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1-benzofuran-5-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include catalytic cyclization and alkylation reactions, which are scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
2-(3-methyl-1-benzofuran-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1-benzofuran-5-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(3-methyl-1-benzofuran-5-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of acetic acid.
Uniqueness
2-(3-methyl-1-benzofuran-5-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
152150-36-2 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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